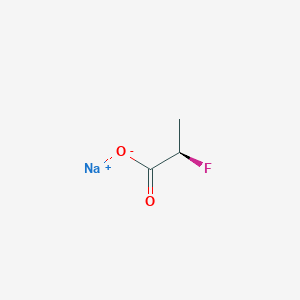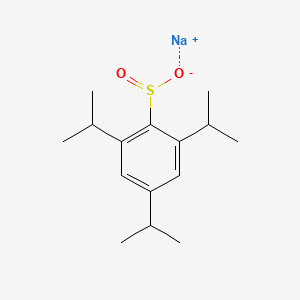![molecular formula C10H10N2O3 B6612278 ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate CAS No. 917504-88-2](/img/structure/B6612278.png)
ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate
Overview
Description
Ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate, also known as EFPC, is a heterocyclic compound containing both nitrogen and oxygen atoms. It is an organic compound with a molecular weight of 211.26 g/mol and a melting point of 175-176°C. EFPC is a highly versatile molecule with a wide range of applications in the field of organic chemistry. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. Additionally, EFPC has potential applications in the fields of medicinal chemistry and biochemistry, due to its ability to act as a chiral ligand in asymmetric catalysis.
Scientific Research Applications
Chemical Rearrangement and Synthesis
Ethyl 2-aminofuro[3,2-b]pyridine-3-carboxylate undergoes chemical rearrangement with sodium ethoxide in ethanol to form 2-oxo-3-cyano-2,3-dihydro[3,2-b]furopyridine. This process demonstrates the compound's reactivity and potential for creating derivatives through rearrangement reactions (Desideri, Manna, & Stein, 1981).
Reactions and Transformations
Ethyl 1-aminofuro(thieno)[2,3-b]pyridine-2-carboxylates exhibit intriguing chemical behavior, engaging in cyclization and alkylation reactions to form new heterocyclic systems with potential biological activities. This versatility indicates the compound's utility in synthesizing novel structures and exploring their properties (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Synthesis of Heterocyclic Systems
The compound plays a role in the synthesis of furo[2,3‐b]pyridine and furo[3,2-b]pyridine derivatives, showcasing its utility in generating complex heterocyclic systems. This process involves multiple steps, including deamination, hydrolysis, and decarboxylation, highlighting the compound's adaptability in chemical synthesis (Mcfarland, Wollerman, Sadler, & Coleman, 1971).
Facilitating Annulation Reactions
Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, forming highly functionalized tetrahydropyridines. This process demonstrates the compound's role in facilitating annulation reactions, expanding its applicability in organic synthesis (Zhu, Lan, & Kwon, 2003).
properties
IUPAC Name |
ethyl 3-aminofuro[3,2-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)9-8(11)6-5-12-4-3-7(6)15-9/h3-5H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCXHESHLFYDAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid](/img/structure/B6612202.png)





![sodium [(3-methylphenyl)carbamothioyl]sulfanide](/img/structure/B6612239.png)


![sodium [cyclohexyl(ethyl)carbamothioyl]sulfanide](/img/structure/B6612263.png)

![4-methyl-7-phenoxy-1H,2H,3H,4H,9H-cyclopenta[b]quinolin-9-one](/img/structure/B6612272.png)
![Indeno[2,1-b]pyran-9-carboxaldehyde, 2,4-diphenyl-](/img/structure/B6612282.png)